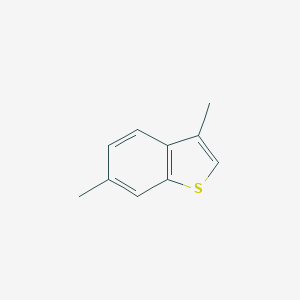
3,6-Dimethyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1-benzothiophene, also known as this compound, is a useful research compound. Its molecular formula is C10H10S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
3,6-Dimethyl-1-benzothiophene has the molecular formula C10H10S and a molecular weight of approximately 162.25 g/mol. Its structure features a thiophene ring fused with a benzene ring, with methyl groups at the 3 and 6 positions. This structural arrangement contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research has demonstrated that benzothiophene derivatives, including this compound, exhibit various biological activities:
- Anticancer Activity : Studies have reported that benzothiophene compounds can inhibit the proliferation of cancer cells. For instance, certain derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis through specific signaling pathways .
- Antimicrobial Properties : Compounds in this class have been tested for their ability to combat bacterial infections. Research indicates that 3-substituted benzothiophenes can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Anti-inflammatory Effects : The anti-inflammatory properties of benzothiophenes have been explored, with findings suggesting that these compounds can modulate inflammatory responses in various biological systems .
- Neuroprotective Effects : Some studies highlight the potential of benzothiophenes as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition may help in reducing oxidative stress and neuronal damage .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for functionalization at specific positions on the benzothiophene core. The ability to create derivatives with different substituents enhances the compound's versatility and potential therapeutic applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several benzothiophene derivatives on breast cancer cells. The results indicated that specific compounds led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways. This suggests that modifications to the benzothiophene structure can enhance its anticancer properties.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of 3-substituted benzothiophenes were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 2.6 µM against the bacteria while showing acceptable levels of cytotoxicity against eukaryotic cells . This highlights the potential for developing new antimicrobial agents from this compound class.
Data Table: Biological Activities of this compound Derivatives
Propiedades
Número CAS |
16587-50-1 |
|---|---|
Fórmula molecular |
C10H10S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3 |
Clave InChI |
PMTCJOMGGOAEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CS2)C |
Sinónimos |
3,6-Dimethylbenzo[b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















